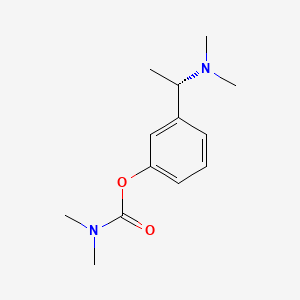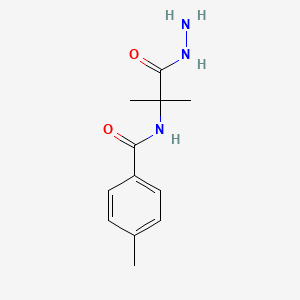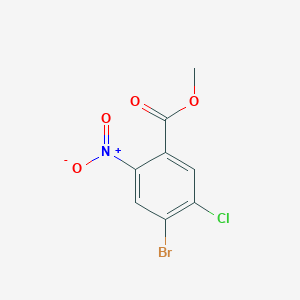
Methyl 4-bromo-5-chloro-2-nitrobenzoate
Übersicht
Beschreibung
Methyl 4-bromo-5-chloro-2-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate family of compounds and is commonly referred to as MBCNB. This compound has a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Synthetic Chemistry
Compounds with similar structures to Methyl 4-bromo-5-chloro-2-nitrobenzoate are often used in organic synthesis as intermediates for the development of pharmaceuticals, agrochemicals, and other organic compounds. For instance, research on nitroimidazoles, which are structurally special heterocycles, highlights their widespread use in clinical settings for anticancers, antimicrobials, antiparasites, etc., emphasizing the potential utility of related nitro-containing compounds in medicinal chemistry (Li et al., 2018).
Antimicrobial Preservatives
Parabens, structurally related to benzoates, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. They showcase the relevance of benzoate derivatives in preserving product integrity and extending shelf life, though Methyl 4-bromo-5-chloro-2-nitrobenzoate’s direct applications might differ due to its unique functional groups (Soni et al., 2002).
Environmental Science
Flame Retardants
Research on brominated flame retardants and their environmental impact indicates the significance of bromo- and chloro-substituted compounds in enhancing fire resistance of materials. The formation of dioxins and furans during combustion of brominated flame retardants underlines the environmental fate of such compounds, suggesting related areas of research for Methyl 4-bromo-5-chloro-2-nitrobenzoate, particularly in understanding its behavior under thermal stress (Zhang et al., 2016).
Materials Science
Surface Modification and Catalysis
The application of chemical vapor deposition techniques for the preparation of catalyst supports highlights the role of modified surfaces in enhancing catalytic reactions. This is relevant for compounds like Methyl 4-bromo-5-chloro-2-nitrobenzoate in the context of materials science, where its derivatives could be used to modify surfaces for specific catalytic or material properties (Saih & Segawa, 2003).
Eigenschaften
IUPAC Name |
methyl 4-bromo-5-chloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVYXVATUOERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-chloro-2-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




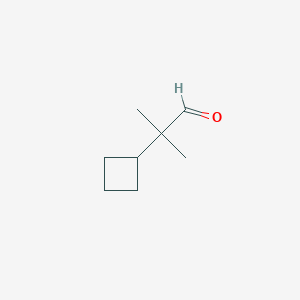
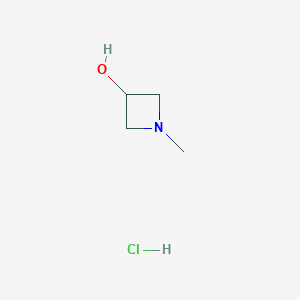
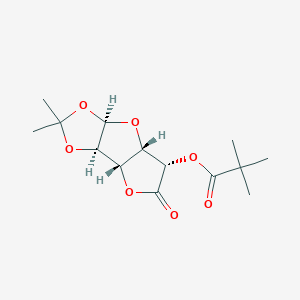
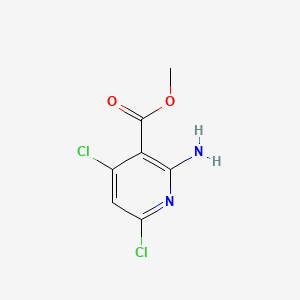
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)
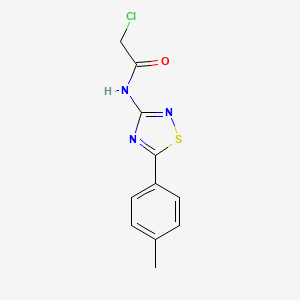
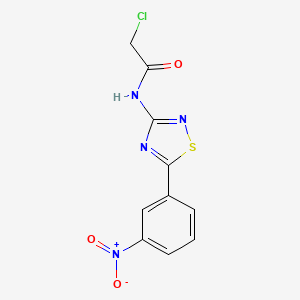
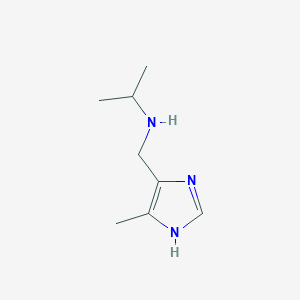
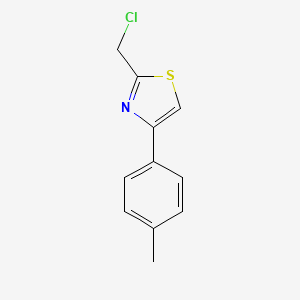
![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)
![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)
